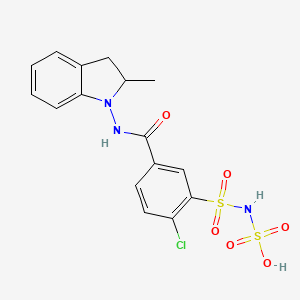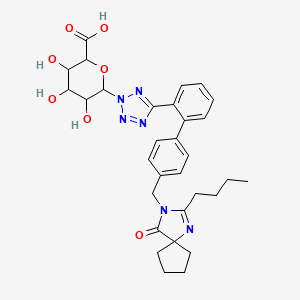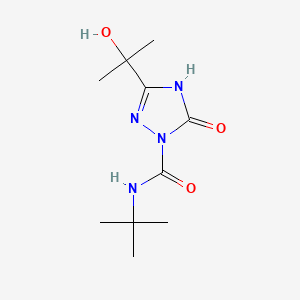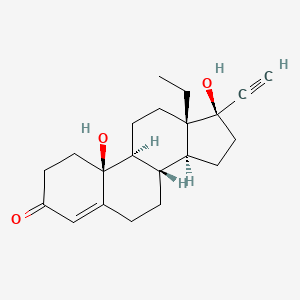
Iopamidol Impurity (Desdiiodo Iopamidol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iopamidol Impurity (Desdiiodo Iopamidol) is also known as (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide .
Synthesis Analysis
The synthesis of Iopamidol involves a commercial scale protocol with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1- ((3,5-bis- (chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate has been synthesized with high purity .Molecular Structure Analysis
The molecular formula of Iopamidol Impurity (Desdiiodo Iopamidol) is C17H24IN3O8 . It is an impurity of Iopamidol, which contains iodine, a substance that absorbs x-rays .Applications De Recherche Scientifique
Separation and Purification Methods
Iopamidol can be effectively separated and purified using preparative high-performance liquid chromatography (prep-HPLC). The optimized process involves reversed-phase separation and adjustment of parameters like stationary phase, column temperature, and sample loading capacity. This method achieves high chromatographic purity (98.97%) and recovery rate (93.44%), useful for developing separation and purification techniques for iopamide (Li & Chen, 2018).
Potential in MRI Applications
Iopamidol's chemical structure, containing mobile protons, enables its use as a contrast agent in MRI. It exhibits a T2-shortening effect on water signal, which is detectable at certain concentrations. This effect can be enhanced using RF irradiation, suggesting iopamidol's potential as a chemical exchange saturation transfer (CEST) agent for MRI applications (Aime et al., 2005).
pH Mapping in Medical Imaging
Iopamidol is useful for pH mapping in kidneys via MRI. Its amide proton pools are pH-dependent, allowing for ratiometric pH assessment. This method has been successfully applied in vivo for pH mapping in mouse kidneys, demonstrating its potential for diagnostic imaging (Longo et al., 2011).
Photodegradation and Disinfection By-Product Formation
The photodegradation of iopamidol under UV irradiation can lead to the formation of iodinated disinfection by-products (I-DBPs). This process, followed by disinfection treatments like chlorination, can significantly increase I-DBP formation. Understanding these reactions is important for managing the environmental impact of iopamidol residues (Tian et al., 2014).
Impact on Water Treatment and Toxicity
Iopamidol's presence in water can impact water treatment processes. For instance, its degradation and disinfection by-product formation during treatments like ferrate/chlor(am)ination have been studied. Adjusting parameters like pH and treatment type can effectively reduce the generation of toxic by-products, highlighting the importance of tailored treatment approaches (Li et al., 2021).
Reductive and Oxidative Degradation
Iopamidol undergoes both reductive and oxidative degradation in the Fe(III)-oxalate photochemical system under UV and visible light. This process, involving hydroxyl and superoxide anion radicals, leads to dehalogenation and oxidation pathways. This degradation mechanism is significant for potential remediation strategies for halogenated compounds (Zhao et al., 2014).
Adsorption and Removal Techniques
The adsorption of iopamidol on activated carbons, an effective method for removing pharmaceutical compounds from water, has been explored. The study focuses on the role of the porous structure of activated carbons in the adsorption process, revealing complex mechanisms influenced by the adsorbent's properties (Mestre et al., 2014).
Mécanisme D'action
Target of Action
Iopamidol Impurity (Desdiiodo Iopamidol) is a derivative of Iopamidol, a non-ionic, water-soluble contrast agent . The primary targets of Iopamidol are the body structures that lack iodine . It is used in radiological procedures such as myelography, arthrography, nephroangiography, arteriography, etc .
Mode of Action
Iopamidol works by blocking X-rays, allowing the visualization of body structures that lack iodine . The degree of opacity produced is directly related to the amount of the iodinated contrast agent present in the path of the X-rays .
Pharmacokinetics
Iopamidol, the parent compound, is known to be non-metabolized in humans and is completely eliminated unchanged by renal excretion . The distribution and elimination of Iopamidol play a crucial role in visualizing body structures .
Result of Action
The result of the action of Iopamidol Impurity (Desdiiodo Iopamidol) is likely to be similar to that of Iopamidol. It enhances computed tomographic brain imaging with radiographic efficiency . The iodinated contrast agents improve the images obtained with routinely used diagnostic procedures such as angiography, urography, and computed tomography .
Action Environment
The action environment of Iopamidol Impurity (Desdiiodo Iopamidol) is likely to be influenced by various factors. For instance, the production of Iopamidol involves the use of certain toxic and hazardous reagents . Therefore, the replacement of these reagents with more benign ones would be important from an environmental point of view .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iopamidol Impurity (Desdiiodo Iopamidol) involves the reduction of Iopamidol, which is a contrast agent used in medical imaging. The reduction reaction will remove one of the iodine atoms from the molecule, resulting in the formation of the impurity.", "Starting Materials": [ "Iopamidol" ], "Reaction": [ "Step 1: Dissolve Iopamidol in a suitable solvent, such as methanol or ethanol.", "Step 2: Add a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the solution.", "Step 3: Stir the reaction mixture at a suitable temperature, such as room temperature or reflux, for a suitable amount of time, such as several hours.", "Step 4: Quench the reaction by adding a suitable quenching agent, such as water or dilute acid.", "Step 5: Extract the product from the reaction mixture using a suitable extraction solvent, such as dichloromethane or ethyl acetate.", "Step 6: Purify the product using a suitable purification method, such as column chromatography or recrystallization." ] } | |
Numéro CAS |
1798830-49-5 |
Formule moléculaire |
C17H24IN3O8 |
Poids moléculaire |
525.30 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B602006.png)

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)
![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)


